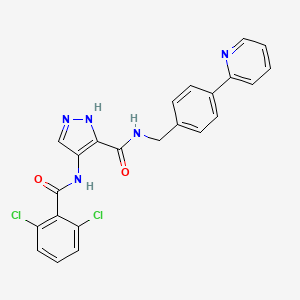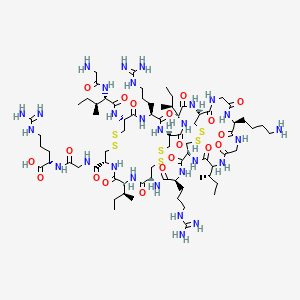
Tyrosinase-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase-IN-27 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-27 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Key considerations include the selection of raw materials, optimization of reaction conditions, and implementation of purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosinase-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .
Applications De Recherche Scientifique
Tyrosinase-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on melanin biosynthesis and its potential role in regulating pigmentation.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders and other skin conditions.
Industry: Utilized in the development of skin-whitening products and cosmetics
Mécanisme D'action
Tyrosinase-IN-27 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine and subsequent melanin production. This inhibition is achieved through competitive or non-competitive mechanisms, depending on the specific structure of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tyrosinase-IN-27 include:
Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products.
Arbutin: A glycosylated hydroquinone derivative with tyrosinase inhibitory activity.
Hydroquinone: A potent skin-lightening agent that inhibits tyrosinase activity
Uniqueness
This compound is unique due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, it exhibits minimal cytotoxicity and has a favorable safety profile, making it an attractive candidate for therapeutic and cosmetic applications .
Propriétés
Formule moléculaire |
C18H16O6 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
7-[(5-hydroxy-4-oxopyran-2-yl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-2-3-11-6-18(21)24-17-8-12(4-5-14(11)17)22-9-13-7-15(19)16(20)10-23-13/h4-8,10,20H,2-3,9H2,1H3 |
Clé InChI |
VYKBWBTUJCWENV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=O)C(=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


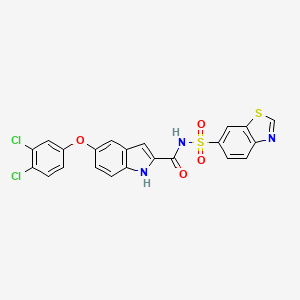
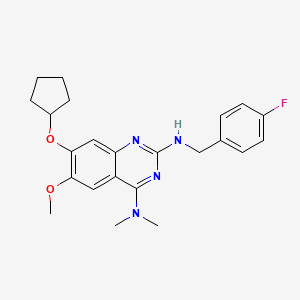
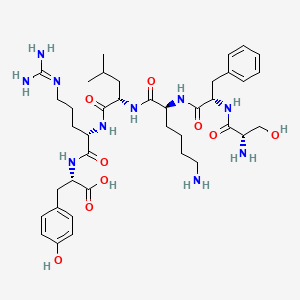
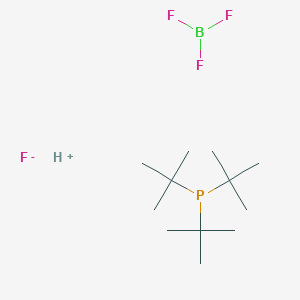

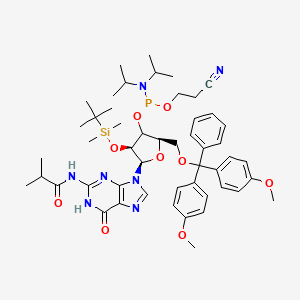
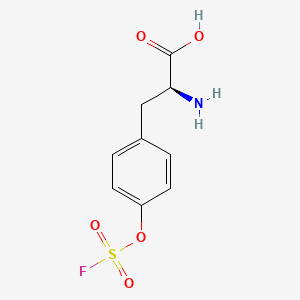
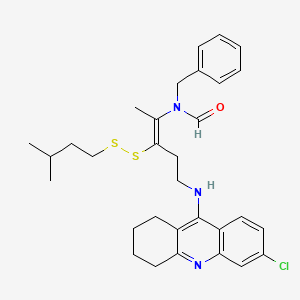

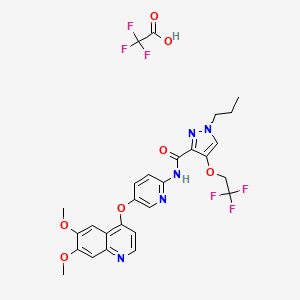
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

